molecular formula C21H21N5O7S B2510904 N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 903271-66-9

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2510904
M. Wt: 487.49
InChI Key: OHTOYZMSTWFOBK-UHFFFAOYSA-N
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Description

The compound "N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a drug candidate. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of nitro-substituted dibenzo[c,h][1,6]naphthyridin-6-ones involves the introduction of nitro groups and assessing their impact on biological activity . Similarly, the synthesis of hypoxia-selective cytotoxins includes steps like displacement reactions and mesylate displacement with LiCl . These methods could be relevant for synthesizing the compound , as it contains both nitro and oxadiazole moieties, which are common in medicinal chemistry for their potential biological activities.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. X-ray analysis is a common technique for confirming the structure of synthesized compounds, as seen with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The presence of a 1,3,4-oxadiazole ring in the compound suggests a rigid structure that could be important for binding to biological targets. The dimethoxyphenyl group could contribute to the lipophilicity and thus the cell permeability of the compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For instance, nitro groups can undergo reductive chemistry, which is a key feature in the mechanism of action of some bioreductive drugs . The compound has a nitro group, which could potentially be reduced in vivo to an amine, affecting its biological activity. The thioether linkage present in the compound might also undergo certain transformations, potentially increasing the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its functional groups and overall structure. For example, the presence of methoxy groups can affect the electron distribution within the molecule and its hydrophobicity . The nitro group can impact the reduction potential and, consequently, the cytotoxicity under hypoxic conditions . The compound's benzamide moiety is a common feature in drug molecules and can influence the compound's binding to proteins.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1. Synthesis of N-Mannich Bases

A study described the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showcasing their potential in inhibiting pathogenic bacteria and fungi, such as Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, these compounds demonstrated anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their broad spectrum of potential therapeutic applications (Al-Wahaibi et al., 2021).

Antibacterial and Antioxidant Activities

2. Synthesis and Characterization of Analogues

Another research focused on synthesizing and characterizing analogues of oxadiazole derivatives, which were tested for their antimicrobial and antioxidant properties. Some derivatives showed significant antimicrobial efficacy along with remarkable hydrogen peroxide scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Malhotra et al., 2013).

Antitumor and Hypoxic Cell Cytotoxicity

3. Hypoxia-Selective Cytotoxins

Research into regioisomers of hypoxia-selective cytotoxins, such as those related to the benzamide class, explores their cytotoxicity under hypoxic conditions, offering insights into their potential for targeting hypoxic tumor cells, a common feature of many solid tumors. These studies contribute to the understanding of how structural variations influence their cytotoxic and selective properties against cancer cells (Palmer et al., 1996).

Synthesis and Antimicrobial Evaluation

4. New Oxadiazole Derivatives

Another investigation involved the synthesis of new oxadiazole derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds displayed high efficacy, underscoring the potential of oxadiazole derivatives in developing new antitubercular therapies (Raval et al., 2014).

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and potential biological activities. It could also involve the development of new methods for its synthesis and the exploration of its potential applications in medicine and other fields .

properties

IUPAC Name

N-[[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O7S/c1-12-14(5-4-6-15(12)26(29)30)20(28)22-10-19-24-25-21(33-19)34-11-18(27)23-13-7-8-16(31-2)17(9-13)32-3/h4-9H,10-11H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOYZMSTWFOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

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